Retinol-13C3

Description

Role of Retinol-13C3 as a Tracer in Retinoid and Carotenoid Metabolism

This compound is a specialized form of retinol (B82714) (vitamin A) where three of the standard carbon-12 atoms are replaced with the heavier, stable carbon-13 (¹³C) isotope. This labeling makes it an invaluable tracer for studying the intricate metabolism of retinoids (the family of vitamin A-related compounds) and carotenoids (plant-derived precursors to vitamin A).

When researchers administer this compound, they can precisely track its journey through the body. It allows them to distinguish the newly introduced dose from the body's pre-existing vitamin A stores. iarc.fr This is crucial for understanding several key metabolic processes:

Absorption and Kinetics: Studies have used ¹³C-labeled retinyl esters to investigate the kinetics of orally ingested vitamin A. After administration, researchers can measure the appearance of labeled retinyl esters and labeled retinol in the plasma over time, providing data on absorption efficiency and the rate at which the liver releases vitamin A into circulation. iarc.frresearchgate.net

Metabolic Conversion: Retinol is a central compound in vitamin A metabolism, serving as the merging point for vitamin A from both animal-derived retinyl esters and plant-derived provitamin A carotenoids. iarc.fr Using ¹³C-labeled retinol, scientists can follow its conversion to other active forms, such as retinal and retinoic acid, which are essential for vision, immune function, and cellular differentiation. jfda-online.com

Bioefficacy of Carotenoids: Stable isotope techniques are used to determine how efficiently provitamin A carotenoids, like beta-carotene (B85742), are converted into retinol in the body. nih.gov By co-administering labeled β-carotene and a reference dose of labeled retinol, researchers can quantify this conversion rate, a critical factor in assessing the vitamin A value of different foods. researchgate.netomu.edu.tr

Whole-Body Stores: The retinol isotope dilution (RID) technique, which can utilize ¹³C-labeled retinol, allows for the estimation of total body vitamin A stores. omu.edu.trnutrition.org By measuring the dilution of the isotopic tracer in the blood after a period of mixing with the body's vitamin A pools, a quantitative assessment of a person's vitamin A status can be made. omu.edu.tr

Analytical methods such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) are employed to detect and quantify ¹³C-labeled vitamin A in biological samples. service.gov.uk

Historical Context of Isotopic Tracers in Vitamin A Research

The use of isotopes as tracers in biological research dates back to the 1930s with the pioneering work of scientists like Schoenheimer and Rittenberg. numberanalytics.com However, the application of stable, non-radioactive isotopes in human nutrition research began to gain traction later, with the first studies reported in the 1960s. Stable isotope techniques have now been employed in human nutrition for over five decades. cambridge.org

The development of sophisticated analytical instruments like mass spectrometers and the commercial availability of a wide range of labeled compounds, including those with ¹³C, spurred detailed investigation into metabolic pathways. cambridge.org While early studies often used radioisotopes, stable isotopes became the only effective tool for studying the metabolism of elements like nitrogen and oxygen, for which no long-lived radioisotopes exist. nih.gov This safety and versatility led to their expanded use in studying the metabolism of proteins, amino acids, and other nutrients. nih.govcambridge.org

In the specific field of vitamin A research, the use of ¹³C-labeled retinol is a relatively modern development compared to deuterium-labeled versions. service.gov.uk The establishment of frameworks and methodologies for these studies has been advanced by international collaborations. For instance, stable isotope dilution techniques are central to evaluating the effectiveness of food fortification and biofortification programs aimed at combating micronutrient deficiencies worldwide. omu.edu.tr The ability to use tracers like this compound has transformed the field, allowing for precise kinetic and metabolic studies that were previously not possible, especially in human subjects. nih.govnutrition.org

Research Data Tables

Table 1: Common Stable Isotopes in Biochemical Research

This table displays stable isotopes frequently used to trace metabolic processes. Their non-radioactive nature makes them safe for a variety of research applications, including human studies. ontosight.aimetwarebio.com

| Isotope | Natural Abundance (%) | Common Applications |

| Carbon-13 (¹³C) | 1.1% | Metabolic flux analysis, drug metabolism, proteomics, metabolomics |

| Nitrogen-15 (¹⁵N) | 0.37% | Protein and amino acid metabolism, nucleic acid studies |

| Deuterium (²H) | 0.015% | Lipid metabolism, water turnover, drug pharmacokinetics |

| Oxygen-18 (¹⁸O) | 0.2% | Energy expenditure studies, water metabolism |

Table 2: Properties of this compound

This table outlines the basic chemical properties of this compound. The increased mass due to the three ¹³C atoms is the key feature for its use as a tracer.

| Property | Value | Source |

| Chemical Formula | C₁₇¹³C₃H₃₀O | researchgate.net |

| Molecular Weight | ~289.43 g/mol | researchgate.net |

| Isotopic Enrichment | ≥99.0% | N/A |

| Description | A form of all-trans-Retinol where three carbon atoms have been replaced by the stable isotope carbon-13. | N/A |

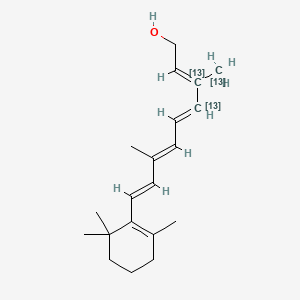

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-7-methyl-3-(113C)methyl-9-(2,6,6-trimethylcyclohexen-1-yl)(3,4-13C2)nona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i2+1,9+1,17+1 |

InChI Key |

FPIPGXGPPPQFEQ-AEZFFAMNSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=[13CH]/[13C](=C/CO)/[13CH3])/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Synthetic Strategies for 13c Labeled Retinoids

Methodologies for Site-Directed Carbon-13 Incorporation into Retinoids

Site-directed incorporation of ¹³C into the retinoid skeleton allows for the precise study of specific atoms within the molecule. Chemical synthesis provides the flexibility to introduce labels at nearly any position, which is essential for detailed spectroscopic analysis.

A common strategy involves the use of ¹³C-labeled building blocks in established synthetic pathways. For instance, a modified Wittig-Horner reaction can be employed to introduce ¹³C atoms at specific locations. In one such synthesis, an unlabeled C18-tetraene ketone, derived from β-ionone, is reacted with the carbanion of ¹³C₂-labeled triethylphosphonoacetate. nih.gov This reaction specifically places two ¹³C atoms at the C14 and C15 positions of the retinoid backbone. nih.gov Similarly, to create a Retinol-13C3, one could utilize acetone in which all three carbon atoms are ¹³C isotopes as a starting material. nih.gov

Another powerful technique is the use of a consecutive strategy where the retinoid's conjugated tail is constructed using simple, commercially available ¹³C-labeled materials like ethyl bromoacetate, acetonitrile, and methyl iodide. researchgate.net This approach is versatile enough to create retinals with any combination of ¹³C labels in the polyene chain. researchgate.net The key step in this method often involves the reaction of a N-methoxy-N-methylamide with an organolithium or Grignard reagent. researchgate.net

A modular or convergent synthesis offers a highly adaptable framework for site-specific labeling. nih.govresearchgate.net By preparing different ¹³C-labeled modules, chemists can assemble the final retinoid with isotopes at any desired position or combination of positions. nih.govresearchgate.net This method not only allows for precise labeling but also facilitates the creation of a wide array of chemically modified and isotopically labeled retinoids and carotenoids. nih.govresearchgate.net

Table 1: Methodologies for ¹³C Incorporation

| Methodology | Key Reagents/Steps | Labeled Positions |

|---|---|---|

| Modified Wittig-Horner | ¹³C₂-labeled triethylphosphonoacetate | C14, C15 |

| Building Block Approach | ¹³C₃-labeled acetone | Multiple (e.g., for this compound) |

| Consecutive Strategy | ¹³C-labeled acetonitrile, methyl iodide; N-methoxy-N-methylamides | Any position in the conjugated tail |

| Modular Synthesis | Pre-synthesized ¹³C-labeled modules | Any combination of positions |

Convergent Synthetic Schemes for All-Trans and Isomeric 13C-Retinals

Convergent synthesis provides an efficient and flexible route to complex molecules like retinal by preparing separate fragments (modules) of the molecule and then joining them together. This approach is particularly advantageous for producing isotopically labeled compounds, including various isomers of ¹³C-retinal.

A notable example is the total organic synthesis of uniformly [¹³C₂₀]-labeled all-trans-retinal, which demonstrates the power of a convergent modular strategy. nih.govresearchgate.net This synthesis was designed using four distinct, highly enriched ¹³C-labeled modules:

[1,2,3,4,(3-CH₃)-¹³C₅]-4-(diethylphosphono)-3-methyl-2-butenenitrile

[1,2,3,4-¹³C₄]-ethyl acetoacetate

[U-¹³C₅]-4-bromo-2-methyl-2-butene

[U-¹³C₁₀]-2,6,6-trimethylcyclohex-2-ene-1-ylcarbonitrile

This modular scheme ensures high isotope incorporation (>99%) without significant isotopic dilution. nih.govresearchgate.net A key advantage of this convergent approach is its versatility; by selectively using labeled or unlabeled versions of each module, a complete set of isotopomers with ¹³C-labels at any desired position can be synthesized. nih.govresearchgate.net This allows for the creation of not just all-trans isomers, but also provides access to precursors for other important isomers like 9-cis, 11-cis, and 13-cis retinal through subsequent photochemical or chemical isomerization steps.

Traditional methods for constructing the polyene chain, such as the Wittig or Horner-Wadsworth-Emmons reactions, have also been central to retinoid synthesis, though they can sometimes produce mixtures of E/Z isomers. organic-chemistry.org More recent strategies have incorporated palladium-catalyzed cross-coupling reactions, like the Stille reaction, to achieve higher stereoselectivity in the formation of the polyene backbone, ensuring the desired isomeric purity. organic-chemistry.org

Preparation of Specific 13C-Enriched Retinylidene Chromophores for Spectroscopic Studies

The primary motivation for synthesizing ¹³C-enriched retinoids is their application in advanced spectroscopic studies to investigate the structure and function of retinal-binding proteins like rhodopsin and bacteriorhodopsin. universiteitleiden.nl The retinylidene group, formed when retinal binds to a lysine residue in the protein, acts as the chromophore responsible for light absorption. universiteitleiden.nl

The synthetic strategies described previously are crucial for preparing specifically labeled retinals that are then used to regenerate the visual pigments. universiteitleiden.nl By incorporating the ¹³C-labeled retinal into the opsin protein, researchers can create pigment samples where the chromophore is enriched at specific sites. This isotopic substitution is a subtle probe that does not alter the electronic structure or photochemical properties of the chromophore. universiteitleiden.nl

These specifically labeled retinylidene chromophores are indispensable for several high-resolution spectroscopic techniques:

Solid-State NMR (ssNMR): Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR spectroscopy on bacteriorhodopsin containing ¹³C-labeled chromophores has provided unprecedented in-situ information. universiteitleiden.nl For example, studies using retinal labeled at C-14 helped confirm the protonation state of the Schiff base linkage in rhodopsin. nih.gov

Resonance Raman (RR) and Fourier-Transform Infrared (FTIR) Spectroscopy: The analysis of vibrational spectra from these techniques is greatly simplified by site-specific ¹³C labeling. The mass change at a specific atom causes a predictable shift in vibrational frequencies, allowing for the unambiguous assignment of spectral bands to specific parts of the chromophore. universiteitleiden.nl

The ability to synthesize retinals with ¹³C labels at positions such as C8, C9, C12, and C13 has enabled detailed investigations into how these specific sites on the chromophore interact with the surrounding protein environment. universiteitleiden.nl Ultimately, these methods provide the essential tools to study protein-chromophore interactions at an atomic level. nih.govresearchgate.net

Table 2: Spectroscopic Applications of ¹³C-Labeled Retinylidene Chromophores

| Spectroscopic Technique | Information Gained | Example of Labeled Position |

|---|---|---|

| Solid-State ¹³C NMR | In-situ chromophore structure, protein-chromophore interactions, Schiff base protonation state. | C5, C14 nih.gov |

| Resonance Raman (RR) | Unambiguous assignment of vibrational modes, chromophore conformation. | C9, C13 universiteitleiden.nl |

| FTIR Difference Spectroscopy | Detailed information on chromophore structure and bonding changes during photocycles. | Various positions |

Advanced Analytical Methodologies for Retinol 13c3 Quantification and Isotopic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Retinol-13C3 Determination

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of retinoids, including this compound, in biological samples. Its high selectivity and sensitivity enable the accurate measurement of low concentrations of the analyte.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of liquid chromatography, when paired with tandem mass spectrometry, offers rapid and precise analysis of retinol (B82714) and its isotopologues. A notable application involves the use of this compound as an internal standard for the quantification of endogenous retinol in serum. One such method demonstrated a fast and accurate UPLC-MS/MS approach for the simultaneous determination of retinol and α-tocopherol. nih.gov This method utilizes a simple one-step protein precipitation for sample preparation, making it suitable for high-throughput clinical analysis. nih.gov The chromatographic separation is typically achieved on a C18 column with a gradient elution, allowing for the separation of retinol from other matrix components in a short run time. nih.gov

A key innovation in some UPLC-MS/MS methods is the use of novel ionization sources, such as UniSpray (US), which has been shown to reduce matrix effects and improve ionization efficiency for certain compounds compared to traditional electrospray ionization (ESI). nih.gov For retinol analysis, the US source resulted in a lower limit of quantification (LLOQ) compared to the ESI source, enhancing the method's sensitivity. nih.gov

Isotope Dilution Mass Spectrometry Techniques

Isotope dilution mass spectrometry (IDMS) is a definitive method for quantitative analysis, relying on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample. spettrometriadimassa.it The ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry, allowing for highly accurate and precise quantification that corrects for sample loss during preparation and analysis. This compound serves as an ideal internal standard because it co-elutes with unlabeled retinol and exhibits similar ionization behavior, but is distinguishable by its higher mass-to-charge ratio (m/z). nih.govresearchgate.net

In a typical UPLC-MS/MS isotope dilution method for retinol, Retinol-12,12,20-13C3 is used. nih.gov The method is validated according to stringent guidelines to ensure its linearity, accuracy, precision, and robustness. nih.gov The use of a stable isotope-labeled internal standard is crucial for compensating for variations in sample extraction and ionization efficiency, which is particularly important when dealing with complex matrices like serum or plasma. nih.govspettrometriadimassa.it

Table 1: UPLC-MS/MS Method Parameters for Retinol Quantification using this compound Internal Standard nih.gov

| Parameter | Details |

| Instrumentation | Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Tandem Mass Spectrometer |

| Ionization Source | UniSpray (US) and Electrospray (ESI) compared |

| Internal Standard | Retinol-12,12,20-13C3 |

| Sample Preparation | Single-step protein precipitation with ethanol/acetonitrile |

| Chromatographic Column | Not specified in the provided search results |

| Run Time | 6.0 minutes (injection to injection) |

| Linearity (US) | Not specified in the provided search results |

| LLOQ (US for Retinol) | 0.022 mg/L |

| LLOQ (ESI for Retinol) | 0.043 mg/L |

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Carbon-13 Abundance

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for the high-precision measurement of stable isotope ratios, such as the 13C/12C ratio in specific organic compounds. service.gov.ukresearchgate.net This method is particularly valuable for tracer studies involving 13C-labeled compounds like this compound to assess vitamin A status and metabolism. service.gov.uktfnc.go.tz

In GC-C-IRMS analysis, the sample extract containing retinol is first purified, often by high-performance liquid chromatography (HPLC). nih.gov The purified retinol is then injected into the gas chromatograph, where it is separated from other compounds. The separated retinol then flows into a combustion furnace, where it is converted into carbon dioxide (CO2) gas. This CO2 is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of 13CO2 to 12CO2. This ratio directly reflects the 13C abundance in the original retinol molecule. nih.gov

The high sensitivity of GC-C-IRMS allows for the use of very small doses of 13C-labeled tracers, which minimizes any potential physiological perturbation of the vitamin A pool. researchgate.net This technique has been successfully used to determine the natural abundance of 13C in serum retinol and to track the incorporation of 13C from labeled retinyl acetate (B1210297) doses in human and animal studies. nih.govnih.govnih.gov

Table 2: Application of GC-C-IRMS in the Analysis of 13C-Retinol

| Application | Study Details | Key Findings | Reference |

| Vitamin A Status Assessment | Use of 13C-retinyl acetate in rhesus monkeys with excessive liver stores. | The 13C technique with GC-C-IRMS allowed for the use of a small tracer dose and provided accurate predictions of total body vitamin A reserves. | nih.gov |

| Dietary Intake Biomarker | Analysis of natural 13C abundance in serum retinol in humans. | The δ13C of serum retinol, measured by GC-C-IRMS, can differentiate between dietary intakes of C3 and C4 plants, acting as a biomarker for provitamin A intake. | nih.govlongdom.org |

| Tracer Longevity | A study noting the long-term detection of 13C from a labeled dose. | 13C was still detectable 4 years after dosing, highlighting the sensitivity of GC-C-IRMS and allowing for the use of smaller future doses. | service.gov.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies of Labeled Retinoids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of molecules at an atomic level. The incorporation of stable isotopes like 13C into retinoids significantly enhances the power of NMR studies, particularly for complex biological systems.

DNP-Enhanced Solid-State MAS NMR for Retinylidene Proteins

Dynamic Nuclear Polarization (DNP) enhanced solid-state Magic Angle Spinning (MAS) NMR is a cutting-edge technique that dramatically increases the sensitivity of NMR experiments, enabling the study of large biomolecules and their complexes. service.gov.uk The synthesis of retinals specifically labeled with 13C at various positions in the polyene chain and the ionone (B8125255) ring has been crucial for these studies. service.gov.ukiastate.edu

These 13C-labeled retinals are incorporated into retinylidene proteins, such as rhodopsins, which are light-sensitive membrane proteins involved in vision and other biological processes. service.gov.uk DNP-enhanced solid-state NMR allows researchers to probe the structural features of the retinal chromophore within the protein binding pocket. service.gov.uk This includes determining the orientation of the ring, understanding chromophore-protein interactions, and visualizing structural changes that occur during the protein's photocycle. service.gov.ukiastate.edu The enhanced signal-to-noise ratio provided by DNP is particularly valuable for observing weak signals from photocycle intermediates. service.gov.uk

Table 3: Examples of 13C-Labeled Retinals for DNP-Enhanced Solid-State NMR Studies

| Labeled Retinal | Protein Studied | Purpose of Labeling | Reference |

| [10-18-13C9]-All-trans-retinal | Microbial rhodopsins (e.g., proteorhodopsin, channelrhodopsin) | Probe structural features like ring orientation and chromophore-protein interactions. | service.gov.uk |

| [12,15-13C2]-all-trans-retinal | Microbial rhodopsins (e.g., proteorhodopsin, channelrhodopsin) | Investigate specific sites within the polyene chain. | service.gov.uk |

| [14,15-13C2]-all-trans-retinal | Microbial rhodopsins (e.g., proteorhodopsin, channelrhodopsin) | Study the terminal end of the polyene chain. | service.gov.uk |

| [9,10-13C2], [11,12-13C2], [12,13-13C2], [14,15-13C2]-retinylidene rhodopsin | Bovine rhodopsin | Measure 13C chemical shifts in the primary visual photointermediate, bathorhodopsin. | Not explicitly stated in provided results |

Applications of Retinol 13c3 in Metabolic Flux Analysis and Pathway Elucidation

Tracing Vitamin A and Carotenoid Bioconversion and Bioavailability

A primary application of Retinol-13C3 and other isotopically labeled retinoids is in determining the bioconversion efficiency and bioavailability of provitamin A carotenoids, such as beta-carotene (B85742). nih.gov These studies are crucial for understanding the nutritional value of plant-based diets, where carotenoids are the main source of vitamin A. nih.gov

Stable isotope methodology allows for precise measurement of how efficiently dietary provitamin A carotenoids are absorbed and converted into active retinol (B82714). nih.gov Research has shown that the conversion efficiency of dietary beta-carotene to retinol can vary significantly, with reported ratios ranging from 3.6:1 to 28:1 by weight, depending on factors like the food matrix and an individual's vitamin A status. nih.gov For instance, the conversion factor for beta-carotene from fruits has been calculated at 12:1, while for green leafy vegetables, it can be as high as 28:1. nih.gov

Studies using 13C-labeled beta-carotene have determined that the bioefficacy of beta-carotene in oil is approximately 36%, meaning 2.6 µg of beta-carotene in oil has the same vitamin A activity as 1 µg of retinol. wur.nl The natural abundance of 13C in serum retinol can also serve as a biomarker for the intake and conversion of provitamin A carotenoids. nih.gov Since vegetables (a primary source of provitamin A) typically have a lower 13C to 12C ratio than preformed vitamin A sources like meat and dairy, an increase in vegetable consumption can alter the isotopic composition of serum retinol, confirming bioconversion. nih.gov

Table 1: Beta-Carotene to Retinol Bioconversion Ratios from Human Studies

| Source of Beta-Carotene | Conversion Ratio (by weight) | Study Population |

|---|---|---|

| In Oil | 2.6:1 | Indonesian Children |

| General (from depletion-repletion studies) | 3.8:1 | Healthy Male Subjects |

| Orange Fruit | 12:1 | Breastfeeding Women |

| Green Leafy Vegetables | 28:1 | Breastfeeding Women |

Assessment of Retinol Metabolism and Turnover Rates

This compound is instrumental in conducting kinetic studies to assess the metabolism and turnover rates of retinol in the body. By tracing the appearance and disappearance of the 13C label in the plasma retinol pool and its metabolites, researchers can quantify how quickly retinol is used, stored, and replaced.

Metabolic studies have shown that retinol is converted to other biologically active forms, such as retinal and retinoic acid. nih.govnih.gov The conversion of retinol to retinoic acid is a critical step, as retinoic acid is the form of vitamin A that regulates gene expression. researchgate.net In cultured human keratinocytes, a model for studying cell differentiation, the rate of retinoic acid formation from retinol was found to be approximately 4.49 pmol/h per mg of protein in differentiating cells, whereas no conversion was observed in non-differentiated cells. nih.gov This highlights how metabolic rates can be tightly linked to cellular states. When retinal was used as the substrate, retinoic acid was formed at a rate of 51.6 pmol/h per mg of protein in differentiating keratinocytes, indicating that retinal is an intermediate in this metabolic pathway. nih.gov

These tracer studies provide essential data for understanding how factors like disease, diet, or genetic variations affect vitamin A homeostasis.

Elucidation of Hepatic Vitamin A Processing and Mobilization Pathways

The liver is the central organ for the processing, storage, and mobilization of vitamin A. researchgate.net this compound tracing has been pivotal in unraveling the intricate pathways within the liver. Dietary vitamin A, absorbed as retinyl esters in chylomicrons, is taken up by hepatocytes. nih.govnih.gov Inside the hepatocyte, retinyl esters are hydrolyzed to retinol.

From the hepatocytes, retinol must be transferred to hepatic stellate cells (HSCs), which are the primary storage site for vitamin A in the body, holding over 80% of the body's total reserves as retinyl esters within lipid droplets. nih.govnih.gov While the exact mechanism of this intercellular transfer is still under investigation, studies suggest that retinol-binding protein (RBP) plays a mediating role. nih.gov

When the body needs vitamin A, the stored retinyl esters in HSCs are mobilized. The vitamin is then thought to be transferred back to hepatocytes, where it binds to newly synthesized RBP. nih.gov This retinol-RBP complex is then secreted into the bloodstream to be delivered to peripheral tissues. researchgate.netresearchgate.net The use of this compound allows researchers to follow this complex journey from hepatocyte uptake to HSC storage and subsequent mobilization, providing a dynamic view of hepatic vitamin A handling.

Table 2: Key Cellular Processes in Hepatic Vitamin A Metabolism

| Process | Primary Cell Type | Description |

|---|---|---|

| Uptake of Dietary Vitamin A | Hepatocyte | Takes up chylomicron remnants containing retinyl esters from circulation. nih.gov |

| Storage | Hepatic Stellate Cell (HSC) | Stores over 80% of the body's vitamin A as retinyl esters in lipid droplets. nih.gov |

| Mobilization | Hepatocyte | Synthesizes and secretes Retinol-Binding Protein (RBP) to transport retinol to other tissues. nih.gov |

Investigation of Retinoid Interconversion Pathways using 13C-Labeling

The biological functions of vitamin A are carried out by a family of related molecules called retinoids, which can be converted from one form to another. This compound is a key tool for tracing these interconversion pathways. A critical pathway is the two-step oxidation of retinol to retinoic acid, with retinal serving as an intermediate. nih.gov

Retinol → Retinal

Retinal → Retinoic Acid

Studies in various cell types, such as keratinocytes, have used labeled substrates to confirm this pathway and measure the activity of the enzymes involved. nih.gov It was demonstrated that retinal is indeed an intermediate metabolite in the formation of retinoic acid from retinol. nih.gov By tracking the 13C label from this compound as it appears first in retinal and subsequently in retinoic acid, researchers can confirm the sequence of these pathways and identify factors that may enhance or inhibit these conversions. nih.gov This approach is fundamental to understanding how the body produces the specific retinoid needed for various physiological functions, from vision to gene regulation.

Integration of 13C-Tracing with Multi-Omics Approaches in Metabolic Profiling

The true power of this compound tracing is realized when it is integrated with multi-omics technologies, such as metabolomics, proteomics, and transcriptomics. nih.govmdpi.com This integrated approach provides a holistic view of metabolic regulation. 13C-MFA provides quantitative data on metabolic fluxes, which can then be correlated with changes in gene expression (transcriptomics), protein levels (proteomics), and the broader metabolite pool (metabolomics). nih.gov

For example, a study might use this compound to identify a change in the flux through the retinoic acid synthesis pathway in response to a specific stimulus. By simultaneously analyzing the transcriptome and proteome, researchers could identify the specific enzymes and transcription factors whose expression levels have changed, thereby uncovering the regulatory mechanisms responsible for the altered metabolic flux. nih.gov This multi-omics strategy allows for the construction of comprehensive models of cellular metabolism, linking metabolic activity to its underlying genetic and regulatory networks. acs.org Such approaches are invaluable for understanding complex diseases and identifying novel therapeutic targets. mdpi.com

Research Models for Retinol 13c3 Studies

In Vivo Animal Models in Retinoid Metabolism Research

In vivo animal models are essential for understanding the complex, systemic processes of retinoid metabolism, distribution, and storage. nih.gov These models allow researchers to study the integrated physiological response to vitamin A under various conditions that cannot be replicated in vitro. mdpi.com The use of stable isotope tracers like Retinol-13C3 has been pivotal in elucidating key aspects of vitamin A kinetics in these systems. researchgate.net

The rat has historically been the most widely used animal model for studying vitamin A physiology and metabolism. iarc.fr Rodent models are particularly well-suited for nutritional studies that investigate how diet and physiological state influence vitamin A kinetics and storage. By administering this compound, scientists can track its absorption, transport to the liver, esterification for storage, and mobilization to target tissues. psu.eduresearchgate.net

Key research applications in rodent models include:

Kinetic Modeling: Compartmental analysis using tracer data from plasma samples allows for the development of detailed kinetic models of whole-body vitamin A metabolism. mdpi.com These models can quantify the rates of transfer between different metabolic pools, such as the plasma, liver, and extrahepatic tissues. iaea.org

Impact of Physiological State: Studies have utilized labeled retinol (B82714) in rat models to investigate how conditions like pregnancy and lactation alter vitamin A metabolism to meet increased demands. mdpi.com For instance, research in pregnant and lactating rats showed that while hepatic vitamin A mobilization increases to support fetal development, dietary vitamin A becomes the main source for milk secretion during lactation. mdpi.com

Nutritional Interventions: Rodent models are used to assess the bioavailability and efficacy of vitamin A from different dietary sources.

Metabolic Dysregulation: The effect of metabolic diseases on vitamin A status can be explored. For example, studies in rats with a methionine-choline deficient diet, which induces non-alcoholic fatty liver disease, show altered hepatic expression of retinol-metabolizing enzymes. medchemexpress.com Similarly, high-fat diets have been shown to alter vitamin A absorption and distribution in rats. medchemexpress.com

| Research Focus | Model Organism | Key Findings | Citation |

|---|---|---|---|

| Whole-Body Vitamin A Kinetics | Rat | Tracer studies combined with compartmental modeling reveal adaptive changes in retinol kinetics to maintain plasma homeostasis under various metabolic stresses. | mdpi.com |

| Metabolism During Pregnancy and Lactation | Rat | Pregnancy increases hepatic mobilization of vitamin A, while lactation primarily utilizes dietary vitamin A for milk production, demonstrating sophisticated metabolic adaptations. | mdpi.com |

| Impact of High Vitamin A Supplementation | Rat | VA overexposure during pregnancy and early life leads to significant accumulation of retinyl esters in the liver and impacts lipid metabolism in offspring. | researchgate.net |

| Diet-Induced Metabolic Changes | Rat | High-fat diets alter the absorption rate and tissue distribution of retinol, while methionine-choline deficient diets affect the expression of retinol-metabolizing enzymes. | medchemexpress.com |

Ex Vivo Human Tissue Models for Metabolic Analysis

Ex vivo models using fresh human tissue provide a powerful platform to study metabolism in a system that closely mimics the in vivo environment, bridging the gap between animal studies and human clinical trials. These models maintain the complex, three-dimensional architecture and cellular heterogeneity of the original organ.

Human skin and liver tissues are commonly used in ex vivo studies with labeled retinoids. nih.govnih.gov For instance, full-thickness human skin explants mounted on Franz diffusion cells are used to assess the percutaneous absorption and subsequent metabolism of topically applied retinoids. nih.govresearchgate.net Studies using this system have shown that retinoids like retinol penetrate the epidermis, where they can be metabolized. nih.gov For example, topically applied retinol was found to increase the endogenous pools of retinol and its esters within the epidermis. nih.gov

A significant advancement in this area is the use of global ¹³C tracing in intact human liver tissue slices. nih.gov This technique allows for a comprehensive, system-wide analysis of metabolic pathways. By incubating liver slices with ¹³C-labeled substrates, researchers can map the flow of carbon atoms through the intricate network of hepatic metabolic reactions. This approach has confirmed known liver functions and uncovered novel metabolic activities, such as de novo creatine (B1669601) synthesis. nih.gov Importantly, these ex vivo liver models have been shown to retain individual donor metabolic phenotypes, such as differences in glucose production, making them highly relevant for studying personalized metabolism. nih.gov

| Tissue Model | Research Application | Key Findings | Citation |

|---|---|---|---|

| Full-Thickness Human Skin Explants | Penetration and metabolism of topical retinoids | Topical retinol penetrates the epidermis and increases the concentration of endogenous retinoids (retinol and retinyl esters). | nih.govresearchgate.net |

| Human Skin Explants | Metabolic fate of different retinoids | Retinyl propionate (B1217596) is primarily metabolized to retinol in the viable epidermis, whereas retinol is mainly esterified to retinyl palmitate. | biorxiv.org |

| Intact Human Liver Tissue Slices | Global metabolic flux analysis using ¹³C tracers | Allows for in-depth measurement of a wide range of metabolic pathways, confirming that cultured tissue retains individual donor metabolic characteristics. | nih.gov |

| Human Skin Explants | Efficacy of retinol on stress-induced aging | Topical retinol reverses epinephrine-induced reduction in epidermal proliferation and differentiation. | researchgate.net |

In Vitro Cell Culture Systems for Mechanistic Investigations

In vitro cell culture systems are indispensable for dissecting the molecular and cellular mechanisms of retinoid action. researchgate.net These models allow for controlled experiments to investigate specific pathways, enzyme activities, and gene regulation in a simplified environment. Various cell types are used, including cancer cell lines, primary cells, and stem cells, to explore the diverse roles of retinoids. researchgate.netnih.gov

Isotopically labeled precursors have been used in cultured cells to trace biosynthetic pathways. For example, ¹³C-labeled mevalonolactone (B1676541) was used in cultured human hepatoma cells to confirm the biosynthetic pathway of geranylgeranoic acid, an acyclic retinoid. researchgate.net

Other applications of in vitro models in retinoid research include:

Elucidating Irritation Mechanisms: Cultured human skin cells, including keratinocytes and fibroblasts, have been used to identify the inflammatory mediators involved in retinoid-induced skin irritation. nih.gov Such studies have shown that retinol treatment increases the expression and secretion of specific chemokines like MCP-1 and IL-8. nih.gov

Modeling Nutrient Transport: Advanced in vitro models, such as those of the human blood-brain barrier derived from induced pluripotent stem cells (iPSCs), are used to study the transport and metabolism of retinol into the brain. elifesciences.org These models have revealed that retinol permeation across the barrier is significant and that specific proteins regulate its intracellular accumulation. elifesciences.org

Investigating Stem Cell Biology: Cell culture has been crucial in understanding how retinoids like retinoic acid regulate stem cell fate. Studies have shown that retinoic acid is critical for resolving lineage plasticity, a state where stem cells co-express markers of different lineages, thereby guiding them toward a specific differentiation path. nih.gov

Enzyme Characterization: Recombinant expression systems are used to produce and characterize the enzymes involved in retinoid metabolism, such as retinol dehydrogenases, to determine their substrate specificities and kinetic properties.

| Cell Model | Research Question | Key Findings | Citation |

|---|---|---|---|

| Human Hepatoma Cell Lines | Biosynthesis of acyclic retinoids | Using ¹³C-labeled precursors confirmed the biosynthesis of geranylgeranoic acid from mevalonic acid in human liver cells. | researchgate.net |

| Human Keratinocytes, Fibroblasts | Mechanism of retinol-induced skin irritation | Retinoid-induced inflammation is primarily mediated by the increased production of chemokines MCP-1 and IL-8. | nih.gov |

| iPSC-Derived Brain Endothelial Cells | Retinol transport across the blood-brain barrier | Created a functional model of the human BBB to show that retinol permeates the barrier and that proteins like TTR influence its transport. | elifesciences.org |

| Mouse Skin Stem Cells | Role of retinoic acid in cell fate determination | Retinoic acid is essential for resolving lineage plasticity, enabling stem cells to effectively commit to a specific lineage for tissue regeneration. | nih.gov |

Future Perspectives and Methodological Advancements in Retinol 13c3 Research

Development of Novel 13C-Labeling Strategies for Complex Retinoids

The synthesis of specifically labeled retinoids is fundamental to tracing their metabolic fate. Recent strategies have focused on creating multiple-¹³C-labeled compounds to facilitate detailed structural analysis. researchgate.net

A notable advancement is a consecutive strategy for preparing retinals with various combinations of ¹³C labeling in the conjugated tail. researchgate.net This method utilizes readily available ¹³C-labeled starting materials like ethyl bromoacetate, acetonitrile, and methyl iodide. researchgate.net The key step involves the reaction of a N-methoxy-N-methylamide with an organolithium or Grignard reagent, allowing for the construction of retinals with specific ¹³C placements. researchgate.net This approach is not limited to retinals and can be adapted for the synthesis of other complex conjugated systems, including a wider range of retinoids and carotenoids. researchgate.net

These synthetic advancements enable the production of retinoids with ¹³C labels at specific positions, which is crucial for detailed studies using techniques like solid-state MAS NMR to investigate structural features and interactions with proteins. researchgate.net

Enhancements in Mass Spectrometry and NMR Technologies for Isotopic Analysis

The accurate detection and quantification of ¹³C-labeled retinoids within complex biological samples rely on sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

Recent years have seen significant progress in MS-based technologies for retinoid analysis. sci-hub.se The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been particularly impactful, offering high sensitivity and selectivity without the need for extensive derivatization that was previously required for methods like gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov Modern LC-MS/MS methods can separate and quantify various retinoid isomers, such as 13-cis-retinoic acid and all-trans-retinoic acid, which is critical for understanding their distinct biological roles. sci-hub.seiarc.fr

Advancements in ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), have further improved the ability to detect retinoids in complex matrices like plasma. researchgate.net Ultra-high-pressure liquid chromatography (UHPLC) systems, coupled with high-resolution mass analyzers like Orbitrap, provide exceptional mass accuracy and resolution, enabling the detailed characterization of retinoid metabolites. sci-hub.sechromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy offers a unique window into metabolic processes in vivo. nih.gov While it has lower intrinsic sensitivity compared to ¹H NMR, the large chemical shift dispersion of ¹³C provides excellent spectral resolution, minimizing peak overlap even in complex mixtures. nih.govlibretexts.org This makes it possible to distinguish individual carbon atoms within a molecule. libretexts.org

For the analysis of ¹³C-labeled metabolites, several advanced NMR techniques have been developed. For instance, chemoselective derivatization with agents like ¹⁵N-cholamine can be used to tag carboxyl groups, enhancing the sensitivity of detecting ¹³C enrichment at these positions through ¹H{¹⁵N}-HSQC experiments. nih.gov This method allows for the determination of ¹³C isotopomer distribution in small amounts of crude cell or tissue extracts. nih.gov Furthermore, techniques like ¹³C-isotope labeling combined with a single ¹³C NMR spectrum can permit the quantification of numerous components in a dynamic system without requiring advanced instrumentation. rsc.org

Table 1: Comparison of Analytical Techniques for Retinoid Isotopic Analysis

| Technique | Advantages | Limitations | Key Applications in Retinol-13C3 Research |

|---|---|---|---|

| LC-MS/MS | High sensitivity and selectivity; requires no derivatization. researchgate.netnih.gov | Matrix effects can interfere with quantification. sci-hub.se | Tracing the metabolic fate of this compound and quantifying its metabolites in biological fluids and tissues. researchgate.net |

| GC-MS | High sensitivity. nih.gov | Requires derivatization for retinoic acid detection. nih.gov | Historically used for retinoid quantification, now largely superseded by LC-MS/MS for many applications. nih.gov |

| ¹³C NMR | High spectral resolution; provides detailed structural information. nih.govlibretexts.org | Lower sensitivity compared to MS; requires higher sample concentrations. nih.gov | Determining the precise location of ¹³C labels in metabolites and studying metabolic fluxes in vivo. nih.govnih.gov |

| HPLC-UV | Economical and easy to use. nih.gov | Lower sensitivity and lacks mass identification. nih.gov | Initial separation and quantification of retinoids, often used in conjunction with MS. acs.org |

Computational Modeling and Network-Based Analysis for 13C-Tracing Data

The data generated from ¹³C tracing experiments can be incredibly complex. Computational modeling and network-based analysis are essential tools for interpreting these datasets and gaining a systems-level understanding of retinoid metabolism. embopress.org

Metabolic flux analysis (MFA) based on stable isotope experiments is a powerful quantitative method to assess the rates of metabolic reactions within a network. embopress.org By feeding cells or organisms a ¹³C-labeled substrate like this compound and analyzing the resulting isotopic patterns in various metabolites, researchers can reconstruct the flow of carbon through the metabolic network. embopress.org This provides a functional readout of the integrated network response to genetic or environmental perturbations. embopress.org

Data-driven computational models are also being developed to link retinoid pathway bioactivity to physiological outcomes. For example, models have been constructed to identify chemicals that disrupt all-trans retinoic acid (ATRA) signaling and are associated with prenatal skeletal defects. frontiersin.org These models integrate high-throughput screening data with in vivo toxicity data to elucidate adverse outcome pathways. frontiersin.org Such approaches can be applied to ¹³C-tracing data from this compound to predict the metabolic consequences of pathway disruptions.

Furthermore, protein-protein interaction (PPI) network analysis can be used to identify key hub genes and regulatory nodes within the retinoid metabolic network. researchgate.net By integrating metabolomic data with genomic and proteomic data, a more comprehensive picture of retinoid metabolism and its regulation can be achieved.

Expanding the Application of this compound to Unexplored Metabolic Networks

The use of this compound is poised to expand into previously unexplored areas of metabolic research, shedding light on the broader physiological roles of retinoids.

One area of interest is the interplay between retinoid metabolism and the gut microbiota. researchgate.net The gut microbiome can influence the metabolism of retinoids, and conversely, retinoids can impact the composition and function of the gut microbiota. researchgate.net Tracing the fate of this compound in the presence of different gut microbial compositions could reveal novel metabolic pathways and interactions.

Another emerging field is the investigation of retinoid metabolism in specific cellular compartments and organelles. Label-free Raman microscopy, for instance, can be used to track the spatial distribution of retinoids within single cells, discriminating between different types of lipid droplets where retinoids are stored. biorxiv.org Combining such imaging techniques with ¹³C-labeling could provide unprecedented detail on the subcellular trafficking and metabolism of retinol (B82714).

Furthermore, the discovery of new retinoid metabolites, such as all-trans-13,14-dihydroretinoic acid, opens up new avenues of research. nih.gov This metabolite is a naturally occurring retinoid that can activate retinoic acid receptors. nih.gov Using specifically labeled precursors like this compound will be crucial in elucidating the synthesis and function of these novel bioactive retinoids and their role in various metabolic networks. The application of this compound can also aid in understanding mechanisms of retinoid resistance in cancer cells by tracing metabolic reprogramming. researchgate.net

Q & A

Q. Q. How can retinol-13C3 research inform public health strategies for vitamin A deficiency (VAD)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.